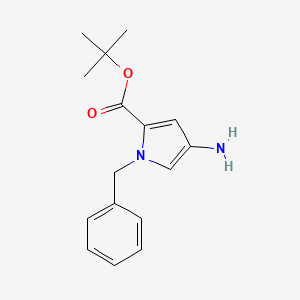

![molecular formula C18H19FN2O2S B3005725 N-环己基-3-[(4-氟苯甲酰)氨基]-2-噻吩甲酰胺 CAS No. 692738-34-4](/img/structure/B3005725.png)

N-环己基-3-[(4-氟苯甲酰)氨基]-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

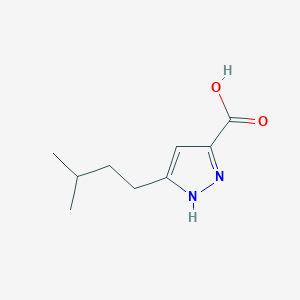

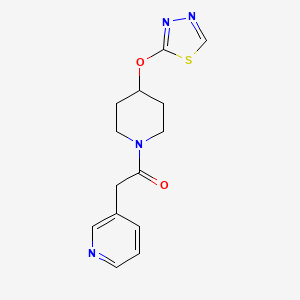

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is a compound that belongs to a class of polyfunctionally substituted heterocyclic compounds. These compounds are characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and are known for their diverse biological activities. The compound is structurally related to derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophene, which have been studied for their antimicrobial properties and potential activity on allosteric receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with various organic reagents to introduce the desired functional groups onto the thiophene core. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of a cyanoacetamido moiety, which can then undergo further reactions to create a diverse array of heterocyclic derivatives . The synthesis procedures are often straightforward, involving one-pot reactions under mild conditions, which is advantageous for producing these compounds in good yields .

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide and its derivatives is crucial for their biological activity. Structural modifications, such as the introduction of a fluorine atom or the presence of a cyclohexyl group, can significantly influence the compound's interaction with biological targets. For example, the presence of bulky or hydrophobic substituents has been shown to enhance the activity of allosteric enhancers acting at the adenosine A1 receptor .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of reactive sites such as the cyanoacetamido moiety, which can participate in various reaction pathways, including dipolar cyclization and dinucleophilic-bielectrophilic attack . The thiophene ring itself can also undergo electrophilic substitution reactions, which can be utilized to introduce additional functional groups that may enhance the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide derivatives are not explicitly detailed in the provided papers. However, related compounds with similar structures have been reported to possess good solubility in polar aprotic solvents, which is beneficial for their application in biological assays . The introduction of fluorine atoms can also affect the compound's lipophilicity and metabolic stability, which are important factors in drug design.

科学研究应用

合成和生物活性

- 与 N-环己基-3-[(4-氟苯甲酰)氨基]-2-噻吩甲酰胺相关的 2-氨基-3-(N-环己基甲酰胺)-4,5,6,7-四氢苯并(b)噻吩的衍生物已被制备并评估了抗菌特性。这些化合物已显示出作为变构受体抗菌剂的活性 (Singh, 2011).

放射性标记和生物学特性

- N-环己基-3-[(4-氟苯甲酰)氨基]-2-噻吩甲酰胺的氟化衍生物已被合成,并用氟-18 进行放射性标记,并在大鼠中评估了其生物学特性。这些研究对于理解受体相互作用非常重要 (Lang et al., 1999).

结构表征和合成

- 对与 N-环己基-3-[(4-氟苯甲酰)氨基]-2-噻吩甲酰胺结构相似的化合物的研究包括 N-(1-氨基-3-甲基-1-氧代丁-2-基)-1-(环己基甲基)-3-(4-氟苯基)-1H-吡唑-5-甲酰胺的研究。这些研究有助于理解研究化学品的合成、结构表征和潜在的错误标记 (McLaughlin et al., 2016).

抗癌研究

- 对结构相关的 N-(二茂铁甲基)苯甲酰胺衍生物的研究表明了潜在的抗癌活性。这些研究有助于开发新的抗癌药物 (Kelly et al., 2007).

在药物开发中的应用

- 类似于 N-环己基-3-[(4-氟苯甲酰)氨基]-2-噻吩甲酰胺的化合物已被用于合成新的抗生素和抗菌药物。这展示了此类化合物的药物应用 (Ahmed, 2007).

属性

IUPAC Name |

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c19-13-8-6-12(7-9-13)17(22)21-15-10-11-24-16(15)18(23)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIGPHCBSICQLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

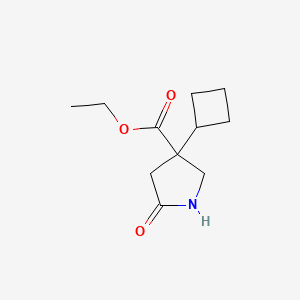

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

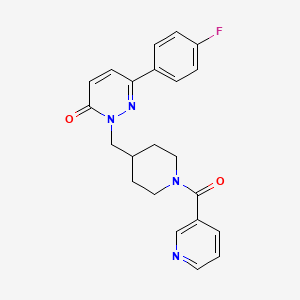

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

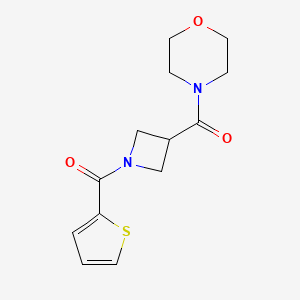

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)